molecular formula C12H10N2OS2 B3489063 N-(4,5-dihydro-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide

Cat. No.: B3489063
M. Wt: 262.4 g/mol
InChI Key: YNYITLNFUPVIEB-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide is a synthetic organic compound that features a thiazole ring fused to a benzothiophene moiety

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS2/c15-11(14-12-13-5-6-16-12)9-7-17-10-4-2-1-3-8(9)10/h1-4,7H,5-6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYITLNFUPVIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under basic conditions.

    Coupling with Benzothiophene: The thiazole intermediate is then coupled with a benzothiophene derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Optimization of Reaction Conditions: Scaling up the reaction while optimizing temperature, solvent, and reagent concentrations to maximize yield and purity.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the benzothiophene moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole or benzothiophene derivatives.

    Substitution: Halogenated or nitrated benzothiophene derivatives.

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: Used in the development of organic semiconductors and conductive polymers.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism by which N-(4,5-dihydro-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting their activity.

    Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or microbial metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
  • N-(4,5-dihydro-1,3-thiazol-2-yl)cyclohexanecarboxamide
  • N-(4,5-dihydro-1,3-thiazol-2-yl)-N’-phenylthiourea

Uniqueness

N-(4,5-dihydro-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide is unique due to its specific structural combination of a thiazole ring and a benzothiophene moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide
Reactant of Route 2
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N-(4,5-dihydro-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide

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